Fmoc-L-Leucyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

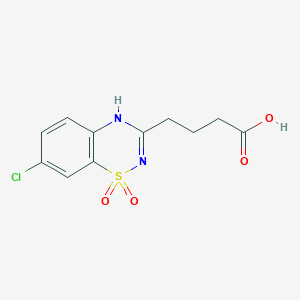

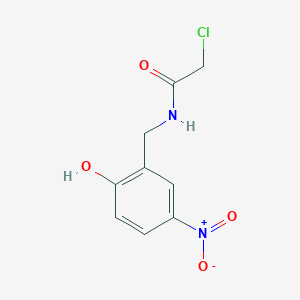

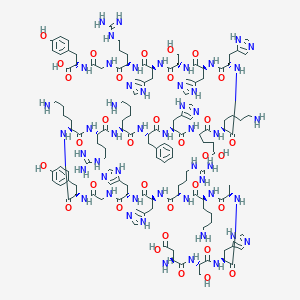

Fmoc-L-Leucyl chloride (Fmoc-L-Leu-Cl) is an amino acid derived from leucine and is commonly used in peptide synthesis and bioconjugation. Fmoc-L-Leu-Cl is a versatile reagent with a wide range of applications in the scientific research field. It is a key component in the synthesis of peptides, proteins, and other bioconjugates. It is also used in the production of monoclonal antibodies and in the development of peptide-based drugs.

Scientific Research Applications

PPARγ Ligand for Insulin Sensitization

Fmoc-L-Leucine, a derivative of Fmoc-L-Leucyl chloride, has been identified as a unique PPARγ ligand. It exhibits potent insulin-sensitizing activity without the strong adipogenic effects typically associated with other PPARγ agonists. This characteristic makes it an interesting compound for diabetes research and treatment strategies (Rocchi et al., 2001).

Surfactant Properties and Chiroptical Spectroscopy

Fmoc-amino acid derivatives, including this compound, can form surfactants when combined with sodium salts. These surfactants exhibit unique chiroptical properties, which can be used in the study of stereochemical configurations and interactions at the molecular level. The surfactants' ability to form micelles and adopt bilayer structures is significant for material science and analytical applications (Vijay & Polavarapu, 2012).

Peptide Synthesis

This compound is utilized in the synthesis of peptides, including pseudopeptides, through solid phase synthesis techniques. It allows for the introduction of N-hydroxyamide or N-(hydroxy)thioamide linkages into pseudopeptide chains, which is crucial for studying peptide structure and function (Wang & Phanstiel, 2000).

Solid Phase Synthesis Without Repetitive Acidolysis

The compound has been demonstrated to be useful in solid phase peptide synthesis without the need for repetitive acidolysis, showcasing its efficiency in peptide coupling processes. This method presents advantages over traditional solid phase synthesis methods, offering a cleaner and more efficient pathway for peptide assembly (Meienhofer et al., 2009).

Analytical Chemistry Applications

This compound derivatives are applied in analytical chemistry for the derivatization of amino acids, enabling their analysis by HPLC and mass spectrometry. This application is crucial for the quantification and identification of amino acids in various biological samples, providing a sensitive and specific method for amino acid profiling (Ziegler & Abel, 2014).

Mechanism of Action

Target of Action

Fmoc-L-Leucyl chloride is primarily used as a protecting group for amines in peptide synthesis . The compound’s primary targets are the amine groups of amino acids, which it protects during the synthesis process . This protection is crucial in preventing unwanted side reactions and ensuring the correct sequence of amino acids in the final peptide .

Mode of Action

The Fmoc group in this compound is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves as a protective group for the amine . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is typically used for this purpose, as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

This compound plays a significant role in the biochemical pathway of peptide synthesis . It allows for the efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group’s introduction and subsequent removal enable the precise assembly of amino acids in the desired sequence .

Pharmacokinetics

The compound’s stability under various conditions, such as its resistance to acid, is crucial for its role in peptide synthesis .

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amine groups during synthesis, this compound prevents unwanted side reactions and ensures the correct assembly of the peptide .

Action Environment

The action of this compound is influenced by the environmental conditions of the reaction . For instance, the compound is stable under acidic conditions but labile under basic conditions . Therefore, the pH of the reaction environment plays a crucial role in the compound’s efficacy and stability .

Biochemical Analysis

Biochemical Properties

Fmoc-L-Leucyl chloride interacts with various biomolecules in the context of peptide synthesis. The Fmoc group is typically removed with a base such as pyridine . This process is crucial for the synthesis of peptides, including ones of significant size and complexity .

Cellular Effects

Fmoc-modified amino acids and short peptides have been shown to possess eminent self-assembly features and show potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .

Molecular Mechanism

The Fmoc group in this compound serves as a protecting group for amines during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by a base, typically piperidine .

Temporal Effects in Laboratory Settings

The Fmoc group has a strong absorbance in the ultraviolet region, which is useful for spectrophotometrically monitoring coupling and deprotection reactions

Metabolic Pathways

Fmoc-modified amino acids are known to be involved in peptide synthesis .

Subcellular Localization

The prediction of protein subcellular localization from their amino acid sequences is an active area of research in bioinformatics .

Properties

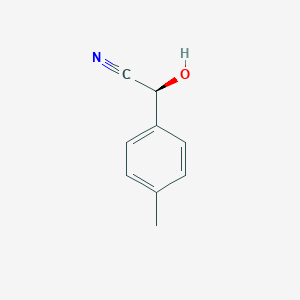

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-4-methyl-1-oxopentan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO3/c1-13(2)11-19(20(22)24)23-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,23,25)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWFVICGSTUKMS-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B33530.png)